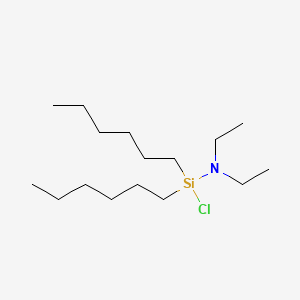
1-Chloro-N,N-diethyl-1,1-dihexylsilanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-N,N-diethyl-1,1-dihexylsilanamine is an organosilicon compound characterized by the presence of a silicon atom bonded to a chlorine atom, two ethyl groups, and two hexyl groups. This compound is part of a broader class of silanes, which are silicon analogs of alkanes. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-N,N-diethyl-1,1-dihexylsilanamine typically involves the reaction of hexylsilane with diethylamine in the presence of a chlorinating agent. The reaction is carried out under an inert atmosphere to prevent the hydrolysis of the chlorosilane intermediate. The general reaction scheme can be represented as follows:
Hexylsilane+Diethylamine+Chlorinating Agent→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-N,N-diethyl-1,1-dihexylsilanamine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents such as ethanol or methanol, with reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: Often performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products include various substituted silanes depending on the nucleophile used.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include different silanes with altered substituents.
Wissenschaftliche Forschungsanwendungen
1-Chloro-N,N-diethyl-1,1-dihexylsilanamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in modifying biomolecules and surfaces.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 1-Chloro-N,N-diethyl-1,1-dihexylsilanamine involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms. These interactions enable the compound to modify surfaces, catalyze reactions, and form stable complexes with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Chloro-N,N-diethyl-1,1-diphenylsilanamine
- 1-Chloro-N,N-diethyl-1,1-dimethylsilanamine
- 1-Chloro-N,N-diethyl-1,1-dibutylsilanamine
Uniqueness
1-Chloro-N,N-diethyl-1,1-dihexylsilanamine is unique due to its specific combination of ethyl and hexyl groups, which impart distinct physical and chemical properties. This makes it particularly useful in applications requiring specific hydrophobicity, reactivity, and stability.
Eigenschaften
CAS-Nummer |
595604-23-2 |
|---|---|
Molekularformel |
C16H36ClNSi |
Molekulargewicht |
306.0 g/mol |
IUPAC-Name |
N-[chloro(dihexyl)silyl]-N-ethylethanamine |
InChI |
InChI=1S/C16H36ClNSi/c1-5-9-11-13-15-19(17,18(7-3)8-4)16-14-12-10-6-2/h5-16H2,1-4H3 |
InChI-Schlüssel |
KJPNVGXIEXMLAA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[Si](CCCCCC)(N(CC)CC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,8,14-Trioxa-5,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-4,12-dione](/img/structure/B12575634.png)
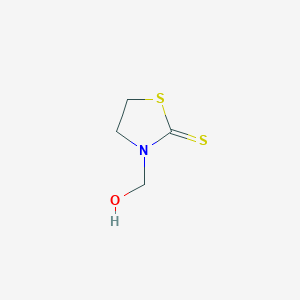
![5,5-Dimethyl-4-{[(tributylstannyl)oxy]carbonyl}oxolan-2-one](/img/structure/B12575658.png)
![5-(2-Chloroethyl)-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12575662.png)
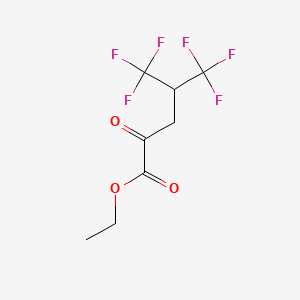
![Benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B12575675.png)
![Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N'-phenyl-](/img/structure/B12575679.png)
![N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B12575687.png)
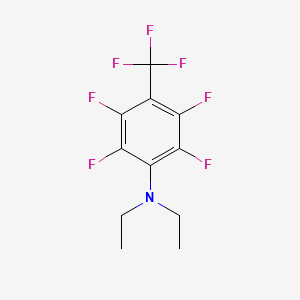
![3-[(Propan-2-yl)oxy]-10H-phenothiazine](/img/structure/B12575698.png)

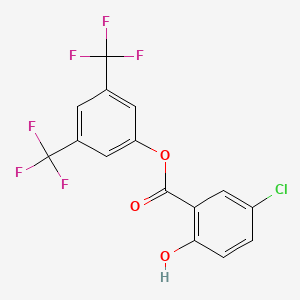
![[1,1'-Biphenyl]-4-carboxylic acid, 2-[3-phenyl-1-(2-phenylethenyl)-2-propen-1-ylidene]hydrazide](/img/structure/B12575718.png)
